molecular formula C20H12FN3O4 B10929243 5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10929243
M. Wt: 377.3 g/mol
InChI Key: GCZGNYQUQCYVBG-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a pyrazolopyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolopyrimidine core, followed by the introduction of the benzodioxole and fluorophenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines. Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: This reaction can replace one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, and modulation of gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H12FN3O4

Molecular Weight

377.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C20H12FN3O4/c21-13-4-1-11(2-5-13)15-9-19-22-14(8-16(20(25)26)24(19)23-15)12-3-6-17-18(7-12)28-10-27-17/h1-9H,10H2,(H,25,26)

InChI Key

GCZGNYQUQCYVBG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(=O)O)C5=CC=C(C=C5)F

Origin of Product

United States

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